molecular formula C8H13N6O4P B043567 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine CAS No. 113852-41-8

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine

Cat. No. B043567
M. Wt: 288.2 g/mol
InChI Key: XHXFQGAZAVKMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine, also known as PMEDAP, is a synthetic purine nucleoside analogue that has been widely studied for its potential applications in scientific research. PMEDAP has been shown to have antiviral and antitumor properties, making it a promising candidate for the development of new drugs and therapies.

Mechanism Of Action

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine exerts its antiviral and antitumor effects by inhibiting the activity of viral and cellular DNA polymerases. It is incorporated into the DNA chain during replication, leading to chain termination and inhibition of viral or tumor cell growth.

Biochemical And Physiological Effects

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerases, leading to chain termination and inhibition of viral or tumor cell growth. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine has several advantages for use in lab experiments. It is a synthetic compound, which makes it easy to produce and purify. It has also been extensively studied, with a large body of research available on its properties and potential applications. However, 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine also has limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine. One area of interest is the development of new antiviral and antitumor therapies based on 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine and related compounds. Another area of interest is the study of 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine's mechanisms of action, including its effects on DNA polymerase activity and its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the potential toxicity and limitations of 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine, and to develop safe and effective ways to use this compound in scientific research.

Synthesis Methods

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine can be synthesized using a variety of methods, including the reaction of 2,6-diaminopurine with diethyl phosphite and 2-chloroethanol. Other methods involve the use of phosphorus oxychloride and triethylamine, or the reaction of 2,6-diaminopurine with diethyl phosphorochloridate and 2-chloroethanol.

Scientific Research Applications

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine has been extensively studied for its potential applications in scientific research. It has been shown to have antiviral activity against a range of viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine has also been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.

properties

CAS RN

113852-41-8

Product Name

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine

Molecular Formula

C8H13N6O4P

Molecular Weight

288.2 g/mol

IUPAC Name

2-(2,6-diaminopurin-9-yl)ethoxymethylphosphonic acid

InChI

InChI=1S/C8H13N6O4P/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H4,9,10,12,13)

InChI Key

XHXFQGAZAVKMFF-UHFFFAOYSA-N

SMILES

C1=NC2=C(N=C(N=C2N1CCOCP(=O)(O)O)N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1CCOCP(=O)(O)O)N)N

Other CAS RN

113852-41-8

synonyms

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine
PMEDAP

Origin of Product

United States

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